molecular formula C21H31N3O5S B5448550 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-[2-(4-morpholinyl)ethyl]acrylamide

3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-[2-(4-morpholinyl)ethyl]acrylamide

Cat. No.: B5448550
M. Wt: 437.6 g/mol
InChI Key: MUJPOADCBONZCK-SOFGYWHQSA-N
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Description

The compound “3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-[2-(4-morpholinyl)ethyl]acrylamide” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a sulfonyl group (-SO2-), an acrylamide group (-C=O-NH2), and two types of heterocyclic groups (piperidine and morpholine rings). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and heterocyclic rings. These groups will have different electronic and steric effects, which could influence the compound’s reactivity and physical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl, amide, and ether (in the methoxy group) functionalities suggest that this compound might have good solubility in polar solvents .

Properties

IUPAC Name

(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-28-19-7-5-18(17-20(19)30(26,27)24-10-3-2-4-11-24)6-8-21(25)22-9-12-23-13-15-29-16-14-23/h5-8,17H,2-4,9-16H2,1H3,(H,22,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPOADCBONZCK-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCN2CCOCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CCOCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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